molecular formula C5H7NO2 B1267151 3-Isoxazolol, 4,5-dimethyl- CAS No. 930-83-6

3-Isoxazolol, 4,5-dimethyl-

Cat. No. B1267151
CAS RN: 930-83-6
M. Wt: 113.11 g/mol
InChI Key: KIJKSVJGPLKILI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Isoxazolol, 4,5-dimethyl- derivatives involves various chemical reactions, highlighting the versatility and reactivity of this compound. Notable methods include the reaction of β-dimethylaminovinyl ketones with hydroxylamine, offering a regioselective synthesis of 3- and 5-substituted isoxazoles under varied conditions (Rosa et al., 2008). Additionally, the use of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids provides a novel route to 5-substituted 3-isoxazolols without forming any byproduct, showcasing a three-step procedure that transforms carboxylic acid derivatives into the target compound (Sørensen et al., 2000).

Molecular Structure Analysis

The molecular structure of 3-Isoxazolol, 4,5-dimethyl- and its derivatives has been elucidated through various spectroscopic techniques and X-ray diffraction studies. These studies reveal the planarity of the isoxazole ring and detail the molecular geometry, including bond lengths and angles, highlighting the stability and conformational preferences of these molecules (Prasad et al., 2011).

Chemical Reactions and Properties

3-Isoxazolol, 4,5-dimethyl- participates in various chemical reactions, showcasing its utility in organic synthesis. The compound's ability to undergo palladium-catalyzed coupling and its reactivity towards electrophilic and nucleophilic agents are of particular interest. These reactions enable the synthesis of diverse isoxazole derivatives with potential biological properties, further expanding the chemical space of isoxazoles (Labadie, 1994).

Scientific Research Applications

  • Tautomerism Studies

    • Isoxazole derivatives, including those similar to 3-Isoxazolol, 4,5-dimethyl-, have been studied for their tautomerism, revealing insights into their chemical behavior in different solvents and phases. Notably, 3,4-dimethyl-5-hydroxyisoxazole exists in OH form in various solutions and solid phases, indicating its structural versatility and potential for diverse chemical applications (Boulton & Katritzky, 1961).
  • Synthetic Chemistry

    • 3,5-Dimethyl-4-iodoisoxazole, closely related to 3-Isoxazolol, 4,5-dimethyl-, has been utilized in palladium-catalyzed coupling reactions. This showcases the compound's utility in creating complex chemical structures, such as 4-aryl-3,5-dimethylisoxazoles, which can be further transformed into other valuable compounds (Labadie, 1994).
  • Pharmaceutical Research

    • Although outside the exact chemical structure of 3-Isoxazolol, 4,5-dimethyl-, derivatives like 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides have been explored for their potential insecticidal activity. This indicates the broader pharmaceutical and agrochemical research potential of isoxazole derivatives (Yu et al., 2009).
  • Organic Chemistry and Material Science

    • The compound's derivatives have been used in developing new synthetic methodologies and materials. For instance, 5,5'-Dimethyl-3,3'-azoisoxazole, a derivative, has been employed as a novel reagent in esterification processes, demonstrating the compound's relevance in advancing organic synthesis techniques (Iranpoor et al., 2010).
  • Analytical Chemistry

    • The physicochemical properties of isoxazolyl-amidoximes, closely related to the compound , have been extensively studied. Such research underlines the potential of 3-Isoxazolol, 4,5-dimethyl- derivatives in analytical applications, such as developing new analytical reagents and methods (Bernal et al., 1986).

Future Directions

The future directions for “3-Isoxazolol, 4,5-dimethyl-” are not explicitly mentioned in the sources I found .

properties

IUPAC Name

4,5-dimethyl-1,2-oxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-3-4(2)8-6-5(3)7/h1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJKSVJGPLKILI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ONC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60302512
Record name 3-Isoxazolol, 4,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60302512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isoxazolol, 4,5-dimethyl-

CAS RN

930-83-6
Record name 3-Hydroxy-4,5-dimethylisoxazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151713
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Isoxazolol, 4,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60302512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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